molecular formula C12H24O3 B14494185 1,1-Dimethoxydecan-4-one CAS No. 64546-42-5

1,1-Dimethoxydecan-4-one

Cat. No.: B14494185
CAS No.: 64546-42-5
M. Wt: 216.32 g/mol
InChI Key: QHLAOHGZPQVBRU-UHFFFAOYSA-N
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Description

1,1-Dimethoxydecan-4-one is an organic compound with the molecular formula C12H24O3 It is a ketone with two methoxy groups attached to the first carbon atom and a decan-4-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Dimethoxydecan-4-one can be synthesized through several methods. One common approach involves the reaction of decan-4-one with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of a hemiacetal intermediate, which then undergoes further reaction to form the dimethoxy compound. The reaction conditions typically include a temperature range of 50-70°C and a reaction time of 4-6 hours.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1,1-Dimethoxydecan-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or esters.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Acidic or basic conditions can facilitate substitution reactions, with reagents such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products:

    Oxidation: Carboxylic acids, esters.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1,1-Dimethoxydecan-4-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 1,1-Dimethoxydecan-4-one involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of specific products through enzymatic catalysis. The methoxy groups and ketone functionality play crucial roles in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

    1,1-Dimethoxyethane: A simpler analog with similar methoxy functionality.

    1,1-Dimethoxypropane: Another analog with a shorter carbon chain.

    1,1-Dimethoxybutane: A compound with a slightly longer carbon chain.

Uniqueness: 1,1-Dimethoxydecan-4-one is unique due to its longer carbon chain and specific positioning of the methoxy groups and ketone functionality. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for.

Properties

CAS No.

64546-42-5

Molecular Formula

C12H24O3

Molecular Weight

216.32 g/mol

IUPAC Name

1,1-dimethoxydecan-4-one

InChI

InChI=1S/C12H24O3/c1-4-5-6-7-8-11(13)9-10-12(14-2)15-3/h12H,4-10H2,1-3H3

InChI Key

QHLAOHGZPQVBRU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)CCC(OC)OC

Origin of Product

United States

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